

2-Methylbutyl isothiocyanate chemical properties and structure

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Compound of Interest

Compound Name: 2-Methylbutyl isothiocyanate

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2-Methylbutyl Isothiocyanate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant biological activities of **2-Methylbutyl isothiocyanate**. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and related scientific disciplines.

Chemical Properties and Structure

2-Methylbutyl isothiocyanate is an organosulfur compound belonging to the isothiocyanate family. These compounds are characterized by the presence of the $-N=C=S$ functional group.

Structural Information

The structural details of **2-Methylbutyl isothiocyanate** are summarized in the table below.

Identifier	Value
IUPAC Name	1-isothiocyanato-2-methylbutane[1]
Molecular Formula	C6H11NS[1][2]
SMILES	CCC(C)CN=C=S[1]
InChI	InChI=1S/C6H11NS/c1-3-6(2)4-7-5-8/h6H,3-4H2,1-2H3[1]
InChIKey	MKWQGOSIKKPLW-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Methylbutyl isothiocyanate** is provided in the following table.

Property	Value	Source
Molecular Weight	129.22 g/mol	[2]
Boiling Point	84-86 °C at 15 mmHg	[3]
Melting Point	Not reported	
Density	0.95 g/mL	[4]
Appearance	Colorless oil	[4]
Solubility	Information not available	

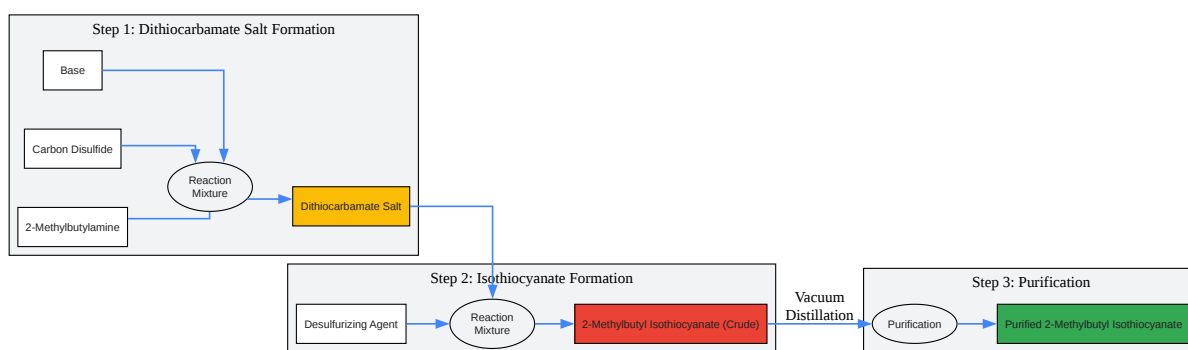
Experimental Protocols

Synthesis of 2-Methylbutyl Isothiocyanate

While a specific, detailed protocol for the synthesis of **2-Methylbutyl isothiocyanate** is not readily available, a general and widely applicable method involves the reaction of the corresponding primary amine, 2-methylbutylamine, with a thiocarbonylating agent. A common approach is the two-step, one-pot synthesis via a dithiocarbamate salt intermediate.

Representative Protocol:

- **Formation of Dithiocarbamate Salt:** To a stirred solution of 2-methylbutylamine in a suitable organic solvent (e.g., diethyl ether or dichloromethane), an equimolar amount of carbon disulfide is added dropwise at a low temperature (e.g., 0-5 °C). An appropriate base, such as triethylamine or sodium hydroxide, is then added to facilitate the formation of the dithiocarbamate salt. The reaction is typically stirred for several hours at room temperature.
- **Decomposition to Isothiocyanate:** The intermediate dithiocarbamate salt is then treated with a desulfurizing agent. A variety of reagents can be used, including phosphorus oxychloride, tosyl chloride, or ethyl chloroformate. The reaction mixture is stirred until the conversion to **2-Methylbutyl isothiocyanate** is complete, which can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** The reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure **2-Methylbutyl isothiocyanate**.



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A representative workflow for the synthesis of **2-Methylbutyl isothiocyanate**.

Analytical and Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of **2-Methylbutyl isothiocyanate** is expected to show a molecular ion peak ($[M]^+$) corresponding to its molecular weight. A characteristic fragmentation pattern for alkyl isothiocyanates involves the cleavage of the C-N bond, leading to the formation of a prominent ion at m/z 72, which corresponds to $[CH_2NCS]^+$.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Methylbutyl isothiocyanate** will exhibit a strong and characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate ($-N=C=S$) group, typically in the range of 2140-2080 cm^{-1} . Other expected absorptions include those for C-H stretching of the alkyl chain around 2960-2850 cm^{-1} and C-H bending vibrations around 1460-1370 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum will show signals corresponding to the different protons in the 2-methylbutyl group. The chemical shifts and splitting patterns will be consistent with the structure, showing signals for the methyl, methylene, and methine protons.

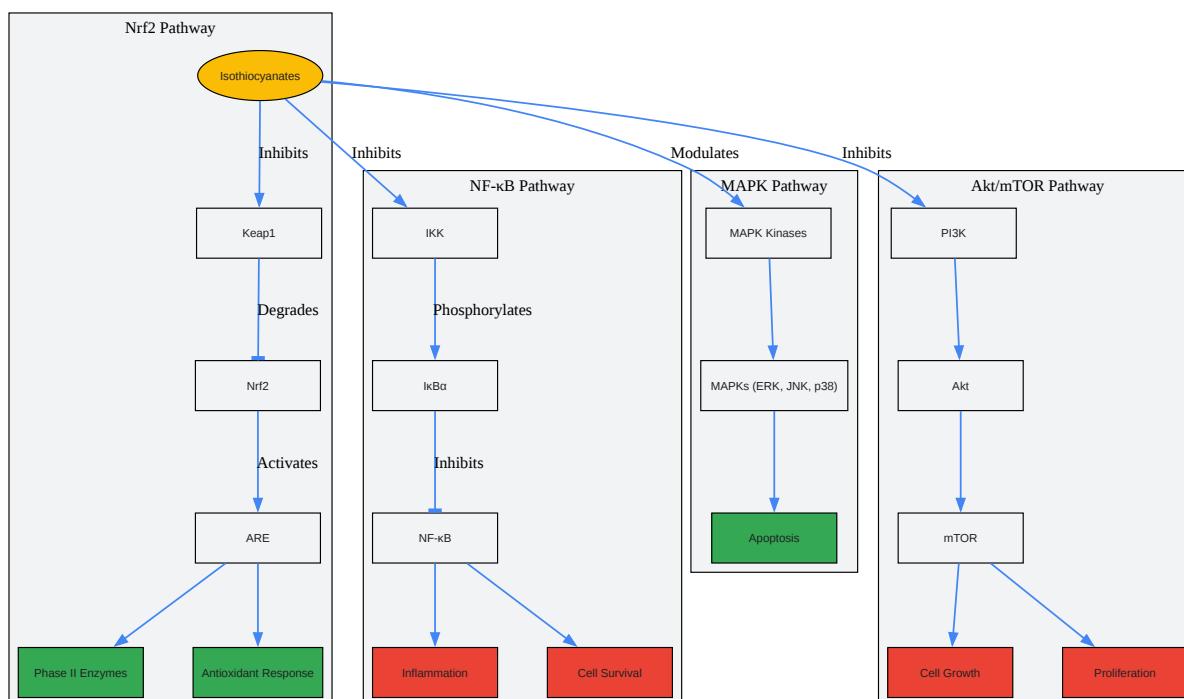
^{13}C NMR: The carbon NMR spectrum will display signals for all six carbon atoms. Notably, the carbon of the isothiocyanate group ($-N=C=S$) often exhibits a broad or weak signal due to the quadrupolar relaxation of the adjacent nitrogen atom, a phenomenon described as "near-silence". The other carbon signals will appear in the aliphatic region of the spectrum.

Signaling Pathways and Biological Activity

While specific studies on the biological activity and modulation of signaling pathways by **2-Methylbutyl isothiocyanate** are limited, extensive research on the broader class of isothiocyanates has elucidated several key mechanisms of action, particularly in the context of cancer chemoprevention and therapy.

Isothiocyanates are known to interact with multiple cellular targets and signaling pathways, including:

- **Nrf2 Signaling Pathway:** Isothiocyanates are potent inducers of the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant and detoxification response. Activation of Nrf2 leads to the upregulation of phase II detoxification enzymes and antioxidant proteins, which can protect cells from carcinogenic insults.
- **NF- κ B Signaling Pathway:** Many isothiocyanates have been shown to inhibit the pro-inflammatory NF- κ B signaling pathway. By suppressing NF- κ B activation, isothiocyanates can reduce inflammation, a key factor in the development and progression of many chronic diseases, including cancer.
- **MAPK Signaling Pathway:** The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in regulating cell proliferation, differentiation, and apoptosis. Isothiocyanates can modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells.
- **Akt/mTOR Signaling Pathway:** The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, survival, and metabolism, and it is frequently dysregulated in cancer. Some isothiocyanates have been reported to inhibit this pathway, contributing to their anti-proliferative effects.



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Key signaling pathways modulated by isothiocyanates.

Conclusion

2-Methylbutyl isothiocyanate is a member of a well-studied class of compounds with significant biological activities. While specific data for this particular molecule is limited in some areas, the established chemical properties and the known mechanisms of action for isothiocyanates provide a strong foundation for its further investigation in drug discovery and development. This guide summarizes the current knowledge to aid researchers in their ongoing and future studies.

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Address: 3281 E Guasti Rd

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